BenchChemオンラインストアへようこそ!

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

X-ray crystallography Conformational analysis Structure-based drug design

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 546101-46-6) is a hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) derivative with the molecular formula C₁₈H₁₈FNO and a molecular weight of 283.34 g/mol. Its experimentally determined melting point is 169–170 °C (recrystallized from hexane), with a predicted boiling point of 414.3 ± 45.0 °C, predicted density of 1.162 ± 0.06 g/cm³, and a predicted pKa of 3.84 ± 0.40.

Molecular Formula C18H18FNO
Molecular Weight 283.3 g/mol
CAS No. 546101-46-6
Cat. No. B3144185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
CAS546101-46-6
Molecular FormulaC18H18FNO
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1CC2C(NC3=C(C2OC1)C=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C18H18FNO/c19-13-8-9-16-15(11-13)18-14(7-4-10-21-18)17(20-16)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14,17-18,20H,4,7,10H2
InChIKeyFTARFUAQODEMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 546101-46-6) – Core Chemical Identity and Procurement-Ready Physicochemical Profile


9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 546101-46-6) is a hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) derivative with the molecular formula C₁₈H₁₈FNO and a molecular weight of 283.34 g/mol . Its experimentally determined melting point is 169–170 °C (recrystallized from hexane), with a predicted boiling point of 414.3 ± 45.0 °C, predicted density of 1.162 ± 0.06 g/cm³, and a predicted pKa of 3.84 ± 0.40 . The compound bears a fluorine atom at the 9-position and a phenyl group at the 5-position of the tricyclic pyranoquinoline core. The relative stereochemistry is defined as (4aR,5R,10bR)-rel . Single-crystal X-ray diffraction has confirmed the exo orientation of the pyran ring relative to the six-membered N-heterocyclic ring formed in the cycloaddition step . The compound is commercially available for research use from multiple suppliers, including Santa Cruz Biotechnology (catalog sc-326112, 500 mg unit size) .

Why 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline Cannot Be Interchanged with Other HHPQ Analogs


The hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) scaffold exhibits steep structure–activity relationships (SAR) at both the 5- and 9-positions, meaning that even single-atom substitutions produce measurable differences in molecular conformation, target engagement, and biological potency. Isomorphous crystal structures of the 9-fluoro and 9-methyl analogs reveal a 2.9° difference in phenyl ring torsion angles (−91.2° vs −88.3°), indicating that the 9-substituent electronically and sterically modulates the three-dimensional pharmacophore conformation . In antitubercular SAR studies, 9-fluoro-bearing HHPQ derivatives consistently rank among the most potent compounds, whereas replacement of fluorine with hydrogen or chlorine substantially reduces antimycobacterial activity . Furthermore, the HHPQ scaffold has been independently optimized against distinct molecular targets—mitotic kinesin-5 (KIF11/Eg5) and the sigma-1 receptor (σ₁R) —where different substitution patterns at the 5- and 9-positions dictate target selectivity. These orthogonal SAR trajectories confirm that HHPQ analogs are not functionally interchangeable; procurement of the specific 9-fluoro-5-phenyl derivative is essential for reproducing published crystallographic, biochemical, and antimicrobial experimental outcomes.

Quantitative Differentiation Evidence for 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 546101-46-6) vs. Closest Analogs


Crystal Structure Conformation: 9-Fluoro vs. 9-Methyl Torsion Angle Comparison

Single-crystal X-ray diffraction analysis demonstrates that 9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline and its 9-methyl analog are isomorphous but exhibit distinct phenyl ring torsion angles: −91.2(1)° for the 9-fluoro compound versus −88.3(2)° for the 9-methyl analog . Both structures crystallize in the same space group (P-1) with closely matched unit cell parameters, yet the 2.9° difference in torsion angle reflects the differential electronic influence of fluorine versus methyl at the 9-position on the overall molecular conformation . Notably, neither structure forms conventional hydrogen bonds despite the presence of N–H and O donor/acceptor functionalities; crystal packing is instead mediated by C–H⋯π interactions .

X-ray crystallography Conformational analysis Structure-based drug design

Biochemical Selectivity: Low Off-Target Activity Against 5-Lipoxygenase and Soluble Epoxide Hydrolase

In vitro enzyme inhibition profiling deposited in ChEMBL (CHEMBL5205807) and BindingDB (BDBM50591538) demonstrates that 9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline exhibits negligible inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ > 10,000 nM, and similarly against human recombinant soluble epoxide hydrolase (sEH) with an IC₅₀ > 10,000 nM . These data were generated using validated biochemical assays: 5-LOX inhibition was assessed by measuring reduction in all-trans isomers of LTB₄ and 5-HETE formation, while sEH inhibition was evaluated using PHOME as substrate with preincubation . While no direct comparator data for the 9-methyl or 9-H analogs are available in the same assay panel, the consistently weak activity (>10 μM) against both enzymes indicates that the 9-fluoro-5-phenyl HHPQ core does not promiscuously inhibit these common off-target enzymes.

Enzyme inhibition Off-target profiling 5-Lipoxygenase Soluble epoxide hydrolase

Antitubercular Class-Level SAR: 9-Fluoro Substitution Is Required for Potent Antimycobacterial Activity

In a systematic antitubercular SAR study of 23 hexahydro-2H-pyrano[3,2-c]quinoline analogs evaluated against Mycobacterium tuberculosis H37Rv by the agar dilution method, the three most potent compounds all bore a 9-fluoro substituent: 5-(dibenzo[b,d]furan-2-yl)-9-fluoro analog 4f (MIC 3.13 μg/mL), its diastereomer 5f (MIC 3.13 μg/mL), and 9-fluoro-5-(9-methyl-9H-carbazol-3-yl) analog 7f (MIC 3.13 μg/mL) . Although these compounds carry bulkier 5-aryl substituents (dibenzofuran or carbazole) rather than the 5-phenyl group present in the target compound, the consistent association of the 9-fluoro motif with maximal antitubercular potency across the series—while 9-H, 9-Cl, 9-Br, and 9-OCH₃ analogs showed attenuated or negligible activity—establishes the 9-fluoro atom as a critical pharmacophoric element . The target compound (9-fluoro-5-phenyl) represents the minimal 5-substituted scaffold embodying this essential 9-fluoro pharmacophore.

Antitubercular agents Mycobacterium tuberculosis Structure–activity relationship 9-Fluoro pharmacophore

Physicochemical Differentiation: Experimentally Determined Melting Point and Predicted Drug-Likeness Parameters vs. In-Class Analogs

The experimentally determined melting point of 9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is 169–170 °C (recrystallized from hexane), with a predicted boiling point of 414.3 ± 45.0 °C, predicted density of 1.162 ± 0.06 g/cm³, and predicted pKa of 3.84 ± 0.40 . While analogous experimental melting points for the 9-methyl (C₁₉H₂₁NO, MW 279.38) and 9-H (C₁₈H₁₉NO, MW 265.35) congeners are not consistently reported in the same dataset, the 9-fluoro derivative's mp of 169–170 °C is consistent with the expected trend of increased crystal lattice energy imparted by the electronegative fluorine atom relative to hydrogen or methyl substituents . The predicted pKa of 3.84 indicates that the N-heterocyclic nitrogen is weakly basic, a property that differentiates HHPQs from conventional highly basic sigma receptor ligands that contain protonatable amine groups .

Physicochemical properties Melting point Drug-likeness Solid-state characterization

Scaffold Validation: HHPQ Core is a Privileged Chemotype for Allosteric Kinesin-5 Inhibition and Sigma-1 Receptor Antagonism

The hexahydro-2H-pyrano[3,2-c]quinoline scaffold has been independently validated as a drug-discovery platform against two therapeutically relevant targets. In the kinesin-5 inhibitor series, the clinical candidate EMD 534085—a 9-trifluoromethyl-5-phenyl HHPQ derivative—exhibited potent ATPase inhibition of Kinesin-5, caused mitotic arrest with apoptosis induction in cells, and produced strong tumor growth inhibition in Colo 205 colon carcinoma xenograft models at doses below 30 mg/kg administered twice weekly without severe toxicity as measured by body weight loss . X-ray crystallography confirmed that EMD 534085 binds in an allosteric pocket of Kinesin-5 distant from the nucleotide and microtubule binding sites . Separately, in the sigma-1 receptor (σ₁R) series, HHPQ derivatives that lack the highly basic amino group characteristic of classical σ₁R ligands nevertheless achieved high σ₁R affinity and selectivity over σ₂R; the optimized compound 32c demonstrated σ₁R antagonist activity and analgesic efficacy in mouse capsaicin and formalin models of neurogenic pain . The 9-fluoro-5-phenyl compound represents the minimally substituted HHPQ scaffold that retains the core tricyclic architecture validated in both target classes.

Kinesin-5 (Eg5/KIF11) Sigma-1 receptor Allosteric inhibitor Drug discovery scaffold

High-Impact Research and Procurement Application Scenarios for 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 546101-46-6)


Crystallographic Reference Standard for HHPQ Conformational Analysis and Polymorph Screening

The fully solved single-crystal X-ray structure (COD entry 2015548, space group P-1, R = 0.0422) makes this compound a robust crystallographic reference standard . Researchers engaged in polymorph screening, co-crystal engineering, or conformational analysis of pyranoquinoline derivatives can use the 9-fluoro-5-phenyl compound as a well-characterized benchmark. The absence of conventional hydrogen bonds in the crystal packing—despite the presence of N–H and O functionalities—provides a unique model system for studying C–H⋯π interaction networks in heterocyclic crystal engineering . The isomorphous relationship with the 9-methyl analog further enables comparative studies of fluorine-mediated crystal packing effects .

Medicinal Chemistry Starting Scaffold for Antitubercular Lead Optimization

The 9-fluoro substituent has been identified as a critical pharmacophoric element for antimycobacterial activity against M. tuberculosis H37Rv, with 9-fluoro-bearing HHPQ analogs achieving MIC values of 3.13 μg/mL . The 5-phenyl derivative represents the minimally elaborated scaffold embodying this essential fluorine motif, making it an ideal starting point for systematic SAR exploration at the 5-position. Medicinal chemistry teams can use this compound as a core intermediate for diversification via the Povarov reaction (imino-Diels–Alder cycloaddition) to generate focused libraries exploring 5-aryl, 5-heteroaryl, and 5-alkyl substituents while retaining the potency-conferring 9-fluoro group .

Biochemical Selectivity Probe for Off-Target Profiling Panels

ChEMBL-deposited enzyme inhibition data demonstrate that the 9-fluoro-5-phenyl HHPQ core is essentially inactive (IC₅₀ > 10 μM) against human 5-lipoxygenase and soluble epoxide hydrolase . This compound can therefore serve as a selectivity control or negative reference compound in biochemical assay panels targeting these enzymes. For research groups developing HHPQ-based inhibitors of kinesin-5 or sigma-1 receptors , the 9-fluoro-5-phenyl analog provides a baseline scaffold for assessing target engagement specificity and ruling out off-target contributions from the core tricyclic framework.

Procurement-Quality Identity Standard with Defined Melting Point Specification

With an experimentally determined melting point of 169–170 °C (recrystallized from hexane), a predicted purity benchmark is available for incoming quality control . The compound is commercially available in 500 mg unit sizes (Santa Cruz Biotechnology, sc-326112), and the mp specification enables rapid identity verification by capillary melting point determination without requiring full spectroscopic characterization . This is particularly relevant for procurement officers and laboratory managers who need to confirm lot-to-lot consistency when sourcing from multiple suppliers.

Quote Request

Request a Quote for 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.